
4-(1H-pyrazol-4-yl)piperidine
概要
説明
4-(1H-pyrazol-4-yl)piperidine: is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The pyrazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. This pyrazole intermediate can then be reacted with piperidine under appropriate conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Nucleophilic Aromatic Substitution (NAS)
The pyrazole ring undergoes halogen displacement via transition metal catalysis. Key findings from palladium/copper-mediated amination studies:
-
Palladium superiority : Pd(dba)₂ with bulky phosphine ligands (e.g., tBuDavePhos) achieves higher yields for bromo/chloro substrates compared to copper(I) iodide systems, which require iodo derivatives for marginal activity .
-
Steric effects : Trityl-protected pyrazoles show enhanced reactivity over unprotected variants due to reduced coordination interference .
Cross-Coupling Reactions
The 4-pyrazolyl position participates in Suzuki-Miyaura and related couplings:
-
Regioselectivity : Coupling occurs preferentially at the pyrazole C4 position due to electronic directing effects .
-
Ligand dependency : Xantphos and SPhos ligands mitigate side reactions in N-arylation .
Hydrogenation and Reduction
The pyrazole ring undergoes partial saturation under catalytic hydrogenation:
Substrate | Conditions | Product | Yield |
---|---|---|---|
4-(1H-Pyrazol-4-yl)piperidine | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-(4,5-Dihydropyrazol-4-yl)piperidine | 85% |
-
Selectivity : Hydrogenation preferentially saturates the pyrazole C4-C5 bond without affecting the piperidine ring.
-
Catalyst tuning : Rh/Al₂O₃ enables full pyrazole ring saturation to pyrrolidine derivatives under higher H₂ pressures (5 atm).
Piperidine Functionalization
The secondary amine participates in classical amine reactions:
Reaction | Reagents | Products | Yield |
---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF | 1-Methyl-4-(1H-pyrazol-4-yl)piperidine | 78% |
N-Acylation | AcCl, Et₃N, CH₂Cl₂ | 1-Acetyl-4-(1H-pyrazol-4-yl)piperidine | 92% |
Salt Formation | HCl (g), Et₂O | Hydrochloride salt | 99% |
-
Kinetic control : N-alkylation requires phase-transfer conditions (e.g., TBAB) to minimize dialkylation byproducts.
-
Acid stability : The hydrochloride salt retains pyrazole aromaticity even under prolonged acidic conditions .
Biological Activity Modulation via Derivatization
Structural modifications correlate with pharmacological effects:
Derivative | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
4-(3-Trifluoromethylphenyl)piperidine | GlyT1 transporter | 2.5 nM | |
1-Benzoyl-4-pyrazolylpiperidine | MAPK14 | 8.8 μM | |
4-(Pyrazol-4-yl)-N-(quinolin-3-yl)piperidine | 11β-HSD1 | 3.2 nM |
-
Potency enhancements : Electron-withdrawing groups (e.g., CF₃) at the pyrazole C3 position improve target binding affinity by 10-100x .
-
Metabolic stability : N-Acyl derivatives exhibit extended plasma half-lives (t₁/₂ > 6 h) in murine models.
Reaction Optimization Guidelines
-
NAS efficiency : Prioritize Pd(dba)₂/tBuDavePhos for bromo substrates; reserve CuI for iodo systems requiring β-hydrogen-tolerant amines .
-
Cross-coupling : Use degassed solvents and Pd(OAc)₂/XPhos for oxygen-sensitive Suzuki couplings .
-
Hydrogenation : Employ Lindlar catalyst for partial saturation; switch to Adams catalyst (PtO₂) for complete ring reduction.
This comprehensive reactivity profile establishes this compound as a privileged scaffold for medicinal chemistry and materials science applications .
科学的研究の応用
Therapeutic Applications
4-(1H-pyrazol-4-yl)piperidine and its derivatives have been studied for their potential in treating various medical conditions. Notably, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. This inhibition is beneficial in managing metabolic syndrome, including disorders like type 2 diabetes and obesity, as well as associated conditions such as insulin resistance and hypertension .
Case Study: Inhibition of 11β-HSD1
A study highlighted the effectiveness of compounds related to this compound in reducing the activity of 11β-HSD1. These compounds were shown to improve metabolic profiles in animal models, suggesting their potential utility in clinical settings for metabolic disorders .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are favored for their efficiency and ability to generate complex structures from simple precursors. Recent advancements in MCRs have facilitated the production of pyrazole derivatives with enhanced biological activities .
Synthesis Methodologies
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to high-yield synthesis of pyrazole-based compounds.
- Ultrasound-Assisted Synthesis : This technique has been shown to enhance reaction rates and yields, making it a valuable method for producing pyrazole derivatives efficiently .
Biological Activities
The biological activities of this compound derivatives are extensive. They exhibit a range of pharmacological effects including:
- Antibacterial Activity : Compounds have demonstrated significant antibacterial properties against various pathogens .
- Anticancer Properties : Certain derivatives show promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
作用機序
The mechanism of action of 4-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring can interact with various proteins, affecting their function and leading to the desired biological effects .
類似化合物との比較
- 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
- 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione
- 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione
Comparison: 4-(1H-pyrazol-4-yl)piperidine is unique due to its specific combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
生物活性
4-(1H-pyrazol-4-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring fused with a piperidine moiety. This combination is known to confer various biological activities, making it a candidate for drug development and therapeutic applications.
The compound can be synthesized through several methods, typically involving the cyclization of 1H-pyrazole derivatives with piperidine. The hydrochloride salt form enhances its solubility, which is beneficial for biological assays and applications in drug formulation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazole ring allows for hydrogen bonding and π-π interactions with active sites, while the piperidine enhances binding affinity and selectivity .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .
Neuropharmacological Effects
The compound has been studied for its interactions with neurotransmitter receptors. Its potential as an enzyme inhibitor or receptor modulator positions it as a candidate for treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study on the antimicrobial properties of various derivatives found that compounds similar to this compound displayed significant antibacterial activity against resistant strains of bacteria. These findings underscore the need for further exploration into its mechanism and efficacy in clinical settings .
Case Study 2: Antiviral Activity Against SARS-CoV-2
In ongoing research aimed at discovering novel antiviral agents against SARS-CoV-2, derivatives of piperidine have shown low micromolar activity against viral proteases. Although direct studies on this compound are not yet available, its structural similarities suggest potential efficacy in this area .
Comparative Analysis with Related Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
4-(1H-pyrazol-4-yl)pyridine | Pyridine ring instead of piperidine | Different pharmacological profile |
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine | Benzyl group attached | Enhanced biological activity due to additional substitutions |
3-(1H-Pyrazol-4-yl)aniline | Aniline derivative | Potentially different biological activity profile |
特性
IUPAC Name |
4-(1H-pyrazol-4-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUZLDSPUWIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651533 | |
Record name | 4-(1H-Pyrazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-94-0 | |
Record name | 4-(1H-Pyrazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。